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A Comparative Guide for Researchers and Drug Development Professionals

Celivarone, a non-iodinated benzofuran derivative structurally related to amiodarone, was

investigated as an antiarrhythmic agent for the management of atrial fibrillation (AF) and atrial

flutter (AFL).[1] Two key clinical trials, MAIA (Maintenance of Sinus Rhythm in Patients with

Atrial Fibrillation) and CORYFEE (Conversion of Atrial Fibrillation/Flutter by Celivarone),

assessed its efficacy and safety in different clinical settings. This guide provides a detailed

comparison of these two studies, presenting their methodologies, quantitative outcomes, and

the underlying mechanism of action of Celivarone.

At a Glance: MAIA vs. CORYFEE

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1668370?utm_src=pdf-interest
https://www.benchchem.com/product/b1668370?utm_src=pdf-body
https://en.wikipedia.org/wiki/Celivarone
https://www.benchchem.com/product/b1668370?utm_src=pdf-body
https://www.benchchem.com/product/b1668370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature MAIA Trial CORYFEE Trial

Objective

To assess the efficacy of

Celivarone in maintaining

sinus rhythm post-

cardioversion in patients with

AF/AFL.[2]

To evaluate the efficacy of

Celivarone for the

pharmacological conversion of

AF/AFL to sinus rhythm.[2]

Patient Population

673 patients with AF/AFL who

had recently converted to

sinus rhythm.[2]

150 patients with AF/AFL.[2]

Primary Outcome Time to first AF/AFL relapse.
Rate of spontaneous

conversion to sinus rhythm.

Conclusion

Celivarone did not show a

significant difference in time to

AF/AFL relapse compared to

placebo. However, lower

doses (50 mg and 100 mg)

showed a reduction in

symptomatic recurrences.

Celivarone did not

demonstrate a significant

difference in the rate of

spontaneous conversion to

sinus rhythm compared to

placebo.

Quantitative Data Summary
The following tables summarize the key quantitative data from the MAIA and CORYFEE clinical

trials for easy comparison.

Table 1: MAIA Trial - Efficacy and Safety Outcomes at 3
Months
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Treatment
Group

Number of
Patients

Time to
AF/AFL
Relapse (vs.
Placebo)

Symptomatic
AF/AFL
Recurrence

Adverse
Events (vs.
Amiodarone)

Celivarone 50

mg
-

No significant

difference

26.6% (P =

0.022 vs.

Placebo)

Fewer

Celivarone 100

mg
-

No significant

difference

25.2% (P =

0.018 vs.

Placebo)

Fewer

Celivarone 200

mg
-

No significant

difference
- Fewer

Celivarone 300

mg
-

No significant

difference
- Fewer

Amiodarone 200

mg
- - - More

Placebo - - 40.5% Fewer

Data for the number of patients in each Celivarone and the placebo and amiodarone arms

were not explicitly provided in the source material.

Table 2: CORYFEE Trial - Efficacy Outcomes

Treatment Group Number of Patients
Rate of Spontaneous
Conversion to Sinus
Rhythm (vs. Placebo)

Celivarone 300 mg - No significant difference

Celivarone 600 mg - No significant difference

Placebo - -

Data for the number of patients in each Celivarone and the placebo arms were not explicitly

provided in the source material.
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Experimental Protocols
MAIA Trial Methodology
The MAIA trial was a randomized, double-blind, placebo-controlled study.

Patient Selection: The study enrolled 673 patients who had a recent history of atrial

fibrillation or atrial flutter and had been successfully converted to normal sinus rhythm.

Randomization and Blinding: Patients were randomly assigned to one of six treatment

groups: Celivarone (50, 100, 200, or 300 mg once daily), amiodarone (200 mg daily, with a

600 mg loading dose for 10 days), or placebo. The trial was conducted in a double-blind

fashion.

Treatment Duration: The treatment period was for 3 months.

Primary Endpoint Assessment: The primary efficacy endpoint was the time to the first

recurrence of AF/AFL, which was monitored throughout the 3-month follow-up period.

Secondary Endpoint Assessment: Secondary endpoints included the incidence of

symptomatic AF/AFL recurrences and the safety and tolerability of the treatments.

CORYFEE Trial Methodology
The CORYFEE trial was a randomized, double-blind, placebo-controlled study.

Patient Selection: The study enrolled 150 patients who were currently experiencing atrial

fibrillation or atrial flutter.

Randomization and Blinding: Patients were randomly assigned to receive a single oral dose

of Celivarone (300 mg or 600 mg) or a placebo. The study was double-blinded.

Treatment Duration: The treatment period was for 2 days.

Primary Endpoint Assessment: The primary endpoint was the rate of spontaneous

conversion to sinus rhythm within the treatment period, which was assessed through

continuous electrocardiographic monitoring.
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Mandatory Visualizations
Celivarone's Mechanism of Action
Celivarone exerts its antiarrhythmic effects by blocking multiple ion channels involved in the

cardiac action potential. This multi-channel blockade contributes to its classification as a Class

I, II, III, and IV antiarrhythmic agent.
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Celivarone

Cardiac Ion Channels Electrophysiological Effects

Celivarone

Na+ Channels

L-type Ca2+ Channels

K+ Channels
(IKr, IKs, IKACh, IKv1.5)

β1 Receptors

Decreased Conduction Velocity
(Class I effect)

Decreased Contractility
(Class IV effect)

Prolonged Action Potential Duration
(Class III effect)

Decreased Heart Rate
(Class II effect)
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Treatment Arms (3 Months)

Patient Recruitment
(N=673 with recent AF/AFL conversion)

Randomization
(Double-blind)

Celivarone 50 mg Celivarone 100 mg Celivarone 200 mg Celivarone 300 mg Amiodarone 200 mg Placebo

3-Month Follow-up

Primary Endpoint Analysis:
Time to first AF/AFL relapse
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Treatment Arms (2 Days)

Patient Recruitment
(N=150 with current AF/AFL)

Randomization
(Double-blind)

Celivarone 300 mg Celivarone 600 mg Placebo

Continuous ECG Monitoring

Primary Endpoint Analysis:
Rate of spontaneous conversion to sinus rhythm
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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